molecular formula C29H30N4O5S B2546604 4-((2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115323-73-3

4-((2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No.: B2546604
CAS No.: 1115323-73-3
M. Wt: 546.64
InChI Key: UBUUGNAUCFGLDI-UHFFFAOYSA-N
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Description

4-((2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a useful research compound. Its molecular formula is C29H30N4O5S and its molecular weight is 546.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed various synthetic routes and methodologies to prepare quinazolinone derivatives, including those similar to the chemical structure . The synthesis involves different strategies such as cyclocondensation reactions, utilizing 2-aminobenzamide with aromatic aldehydes, and employing novel catalysts like tetrabutylammonium bromide under solvent-free conditions or in water as a green solvent. These methods aim at enhancing the efficiency, yield, and environmental friendliness of the synthesis process (Davoodnia et al., 2010), (Hikawa et al., 2012).

Antimicrobial Activity

Quinazolinone derivatives are evaluated for their antimicrobial activity against a variety of bacterial and fungal strains. Novel quinazolinone compounds have been synthesized and tested for their ability to inhibit microbial growth, showing potential as antimicrobial agents. This research is crucial for developing new therapeutic agents against resistant microbial strains (Habib et al., 2013).

Antitumor Activity

Some quinazolinone derivatives have been designed, synthesized, and assessed for their antitumor activity in vitro. These compounds demonstrate broad-spectrum antitumor properties and selectivity towards certain cancer cell lines, indicating their potential in cancer therapy. Molecular docking studies are also performed to understand their mode of action at the molecular level, particularly their interaction with specific proteins or enzymes involved in cancer progression (Al-Suwaidan et al., 2016).

Antioxidant Studies

Research on quinazolinone derivatives has extended to evaluating their antioxidant properties. These studies involve synthesizing and characterizing compounds for their potential to scavenge free radicals, comparing their efficacy with common antioxidants. Such properties are essential for developing therapeutic agents that can mitigate oxidative stress-related diseases (Al-azawi, 2016).

Properties

IUPAC Name

4-[[2-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O5S/c1-4-13-30-27(35)20-11-9-19(10-12-20)17-33-28(36)24-7-5-6-8-25(24)32-29(33)39-18-26(34)31-21-14-22(37-2)16-23(15-21)38-3/h5-12,14-16H,4,13,17-18H2,1-3H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUUGNAUCFGLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.